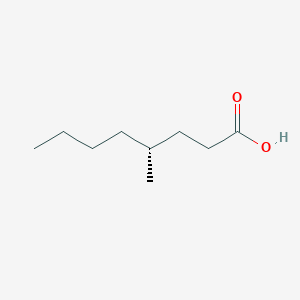
Octanoic acid, 4-methyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 4-methyl-, (4R)-: is a chiral organic compound with the molecular formula C9H18O2 . It is a derivative of octanoic acid, featuring a methyl group at the fourth carbon atom in the R-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Octanoic Acid: One common method involves the selective methylation of octanoic acid at the fourth carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride.
Enantioselective Synthesis: The enantioselective synthesis of the (4R)-isomer can be performed using chiral catalysts or auxiliaries to ensure the desired configuration.
Industrial Production Methods:
Chemical Synthesis: Industrial production often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Biotechnological Methods: Some methods utilize biocatalysts or engineered microorganisms to produce the compound in an environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octanoic acid, 4-methyl-, (4R)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, or carboxylic acids with modified structures.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine:
- Investigated for potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals, flavors, and fragrances.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors in biological systems, influencing metabolic pathways and cellular functions. Its mechanism of action often involves binding to specific molecular targets, leading to changes in biochemical processes.
Comparación Con Compuestos Similares
Octanoic Acid: The parent compound without the methyl group.
4-Methyloctanoic Acid: The non-chiral version of the compound.
Other Branched-Chain Fatty Acids: Compounds with similar structures but different branching patterns.
Uniqueness:
- The (4R)-configuration imparts specific stereochemical properties that can influence the compound’s reactivity and interactions with biological molecules. This makes it distinct from its non-chiral or differently configured counterparts.
Propiedades
Número CAS |
128342-71-2 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 |
Pureza |
95% min. |
Sinónimos |
4R-Methyloctanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)
![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)
